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Compound of Interest

Compound Name: ALK-IN-13

Cat. No.: B8757180

Disclaimer: Information for a compound specifically named "ALK-IN-13" was not found in the
public domain. The following technical guide details the target profile of a representative potent
and selective next-generation ALK inhibitor, PF-06463922, as a proxy to fulfill the user's
request for an in-depth analysis of a novel ALK inhibitor.

Introduction to ALK and its Role in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the
development and function of the nervous system.[1][2] Chromosomal rearrangements,
mutations, and amplifications of the ALK gene can lead to the formation of oncogenic fusion
proteins or constitutively active receptors, driving the development of various cancers, including
non-small cell lung cancer (NSCLC), anaplastic large-cell ymphoma (ALCL), and
neuroblastoma.[2][3][4] The aberrant ALK activity promotes uncontrolled cell proliferation and
survival through the activation of downstream signaling pathways such as the RAS/MAPK,
PI3K/AKT, and JAK/STAT pathways. Consequently, ALK has emerged as a key therapeutic
target in oncology.

Target Profile of PF-06463922: A Potent and
Selective ALK/ROS1 Inhibitor

PF-06463922 is a novel, orally available, and CNS-penetrant small-molecule inhibitor designed
to target ALK and ROS1 kinases. It functions as an ATP-competitive inhibitor, effectively
blocking the kinase activity of its target proteins.
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Primary Targets and Potency

The primary targets of PF-06463922 are ALK and ROSL. It exhibits exquisite potency against
these kinases in biochemical assays.

Table 1: Biochemical Potency of PF-06463922 against Primary Targets

Target Parameter Value (nM)
ROS1 Ki <0.025
ALK Ki <0.07

Note: Data extracted from a study on PF-06463922.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing
off-target effects. The kinase selectivity of PF-06463922 was assessed against a broad panel

of kinases.

In a screening of 206 recombinant kinases, only 13 tyrosine kinases in addition to ROS1 and
ALK showed greater than 75% inhibition when treated with 1 uM of PF-06463922. Subsequent
competition binding assays to determine IC50 values for these kinases demonstrated that PF-
06463922 is most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for
ROSL1 over the other 204 kinases tested. Notably, unlike the first-generation ALK inhibitor
crizotinib, PF-06463922 does not exhibit substantial activity against the MET kinase.

Table 2: Kinase Selectivity of PF-06463922
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Selectivity Ratio

Kinase Inhibition at 1 pM IC50 (nM)
(vs. ROS1)
ROS1 >75% <0.025 (Ki)
] ~3-fold less potent
ALK >75% <0.07 (Ki)
than ROS1
Other 13 Tyrosine N
) >75% Data not specified >100-fold
Kinases
Not substantially N )
MET ] Data not specified High
active
Other 191 Kinases <75% Data not specified >100-fold

Note: This table summarizes the selectivity profile as described in the cited literature. Specific

IC50 values for the 13 other inhibited kinases were not provided in the initial search results.

Experimental Protocols

Biochemical Enzyme Assays

Obijective: To determine the inhibition constant (Ki) of PF-06463922 against recombinant

human ROS1 and ALK.

Methodology:

¢ Principle: ATP-competitive inhibition assay.

e Enzyme: Recombinant human ROS1 or ALK kinase domain.

e Inhibitor: PF-06463922 at varying concentrations.

o Substrate: A suitable peptide or protein substrate for the kinase.

o Detection: The assay measures the rate of substrate phosphorylation, typically through

methods like radioactivity (e.g., 33P-ATP), fluorescence, or luminescence.
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» Data Analysis: Ki values are calculated by fitting the data to appropriate enzyme kinetic
models, such as the Morrison equation for tight-binding inhibitors.

Kinase Selectivity Screening (SelectScreen)

Objective: To profile the selectivity of PF-06463922 against a large panel of kinases.

Methodology:

Platform: In vitro SelectScreen assays (Invitrogen).
e Principle: Competition binding assay or enzymatic activity assay.

e Procedure: PF-06463922 is tested at a fixed concentration (e.g., 1 uM) against a panel of
recombinant kinases (e.g., 206 kinases).

o Data Output: The percentage of inhibition for each kinase is determined.

» Follow-up: For kinases showing significant inhibition (e.g., >75%), dose-response curves are
generated by testing a range of inhibitor concentrations to determine the 1C50 values.

Visualizations
ALK Signaling Pathway
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Caption: Simplified ALK signaling pathway and point of inhibition.
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Experimental Workflow for Kinase Inhibitor Profiling

Start:
Novel Compound
(e.g., PF-06463922)

Biochemical Enzyme Assay Broad Kinase Panel Screen
(Primary Target) (e.g., SelectScreen)

Identify Off-Targets
(e.g., >75% inhibition)

y

Determine K_i Value IC50 Determination for Hits

Define Target Profile:
Potency & Selectivity

Click to download full resolution via product page

Caption: Workflow for determining the target profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Target Profile of a Novel Anaplastic Lymphoma Kinase
(ALK) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8757180#what-is-the-target-profile-of-alk-in-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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